molecular formula C11H19ClFNO2 B1477308 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one CAS No. 2097997-18-5

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one

Cat. No. B1477308
CAS RN: 2097997-18-5
M. Wt: 251.72 g/mol
InChI Key: WRGDGBNNSVXRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one (2C1FEHPB) is a small organic molecule with a variety of scientific applications. It is a chlorinated derivative of the drug piperidine, and is used in a wide range of synthetic, pharmacological, and biochemical studies. The molecule has been studied for its potential use in drug development, as a probe for protein-protein interactions, and as a tool for studying the structure and function of enzymes.

Scientific Research Applications

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one has a wide range of scientific research applications. It has been used as a tool to study the structure and function of enzymes, as well as to probe for protein-protein interactions. It has also been studied for its potential use in drug development. In addition, 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one has been used to study the effects of small molecules on cell signaling pathways, and to study the effects of small molecules on the regulation of gene expression.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one is not yet well-understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases. It is also believed to interact with certain proteins, such as receptor proteins, which may lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one has been studied for its potential to affect biochemical and physiological processes. Studies have shown that it can inhibit the activity of certain enzymes, such as proteases, and that it can interact with certain proteins, such as receptor proteins. In addition, it has been shown to affect the expression of certain genes, as well as to affect cell signaling pathways.

Advantages And Limitations For Lab Experiments

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is available in a variety of forms. It is also relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively non-toxic and can be used in a variety of laboratory settings.
However, there are also some limitations to using 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one for lab experiments. It can be difficult to purify, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to measure the exact concentration of 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one in a solution.

Future Directions

The future of 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one is promising. It has potential applications in drug development, as well as in the study of enzyme structure and function. Additionally, it could be used to study the effects of small molecules on cell signaling pathways and gene expression. Finally, it could be used as a tool to study the effects of small molecules on protein-protein interactions.

properties

IUPAC Name

2-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClFNO2/c1-2-9(12)11(16)14-6-4-10(15)8(7-14)3-5-13/h8-10,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGDGBNNSVXRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C(C1)CCF)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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